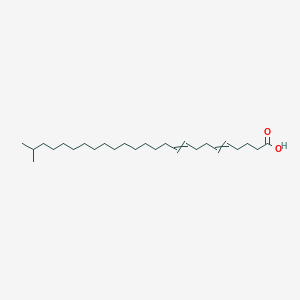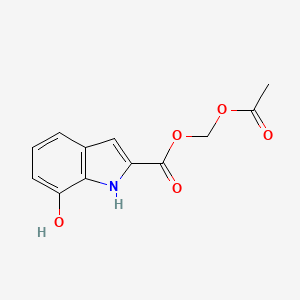
(Acetyloxy)methyl 7-hydroxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetyloxy)methyl 7-hydroxy-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with acetyloxy and hydroxyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)methyl 7-hydroxy-1H-indole-2-carboxylate typically involves the modification of the indole core through various chemical reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus . Subsequent functionalization of the indole core with acetyloxy and hydroxyl groups can be achieved through esterification and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and advanced techniques like microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)methyl 7-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the acetyloxy group can result in the formation of various esters or amides .
Scientific Research Applications
(Acetyloxy)methyl 7-hydroxy-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Acetyloxy)methyl 7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Uniqueness
(Acetyloxy)methyl 7-hydroxy-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
84639-30-5 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
acetyloxymethyl 7-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-7(14)17-6-18-12(16)9-5-8-3-2-4-10(15)11(8)13-9/h2-5,13,15H,6H2,1H3 |
InChI Key |
VWGUYTTWHKXVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(N1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


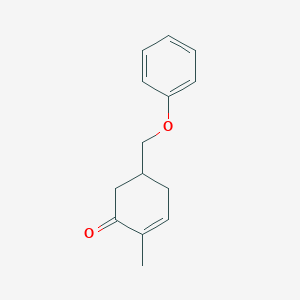
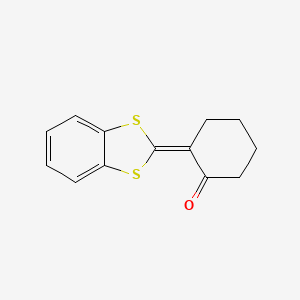
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
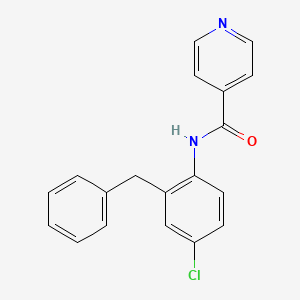
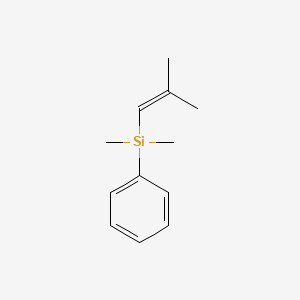
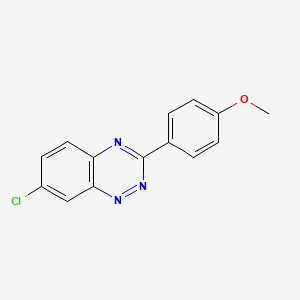
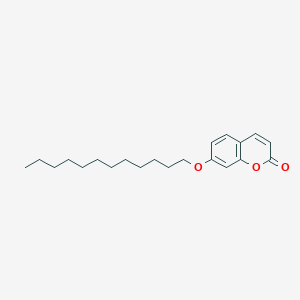

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
